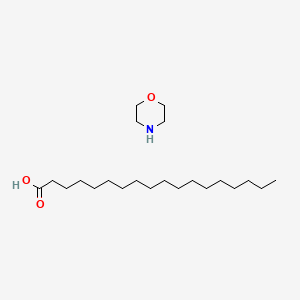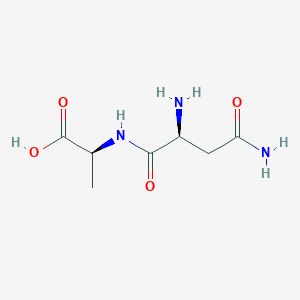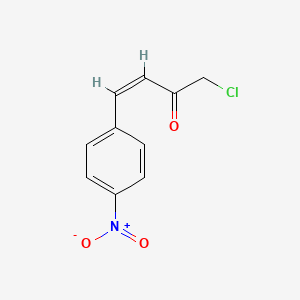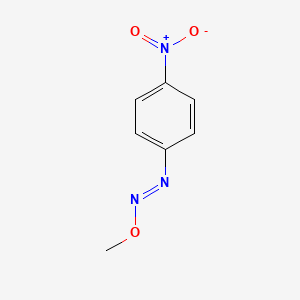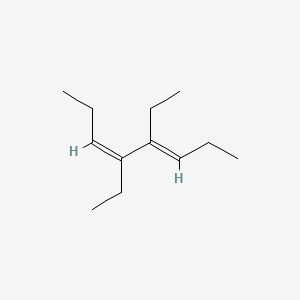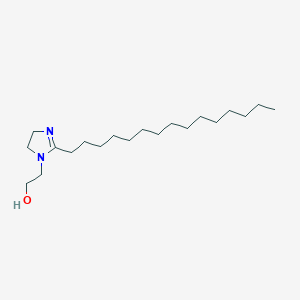
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C20H40N2O and a molecular weight of 324.54 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure, which includes a long pentadecyl chain and an ethanol group attached to the imidazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a long-chain alkylamine with glyoxal and ammonia or an ammonium salt under controlled conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to integrate into lipid membranes, affecting membrane-associated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pentadecyl-2-imidazoline-1-ethanol
- 1-(2-Hydroxyethyl)-2-pentadecyl-2-imidazoline
- 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Uniqueness
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is unique due to its specific structure, which includes a long pentadecyl chain and an ethanol group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21631-87-8 |
|---|---|
Molekularformel |
C20H40N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23/h23H,2-19H2,1H3 |
InChI-Schlüssel |
YHBKGPLIVWDELL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


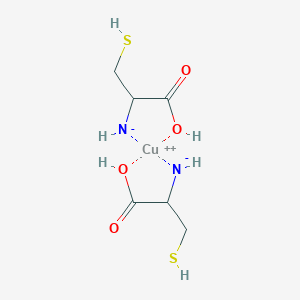
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
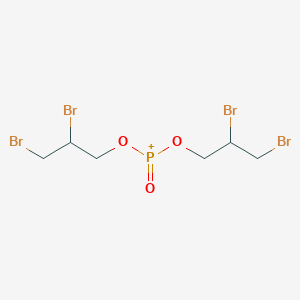
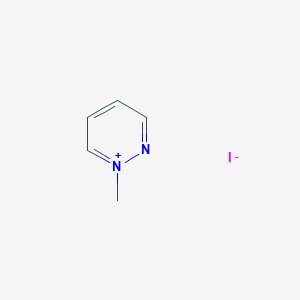

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

